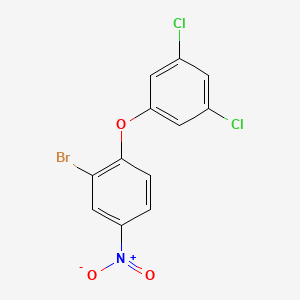

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene

Description

Properties

IUPAC Name |

2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrCl2NO3/c13-11-6-9(16(17)18)1-2-12(11)19-10-4-7(14)3-8(15)5-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFBKVDSUJXGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrCl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:

Nitration: The starting material, 1-(3,5-dichlorophenoxy)benzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the phenoxy group.

Bromination: The nitrated intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the ortho position relative to the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Corresponding substituted derivatives with the nucleophile replacing the bromine atom.

Reduction: 2-Amino-1-(3,5-dichlorophenoxy)-4-nitrobenzene.

Oxidation: Oxidized derivatives of the phenoxy group, potentially forming quinones or other oxidized species.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene serves as an important intermediate in organic synthesis. It is utilized to synthesize more complex organic molecules, which can lead to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals. The presence of both bromine and chlorine atoms enhances its reactivity, making it a valuable precursor in various synthetic pathways .

Pharmaceutical Development

The compound is studied for its potential therapeutic applications. Preliminary research indicates that compounds with similar structures may interact significantly with biological targets involved in disease pathways. This interaction study is crucial for understanding the pharmacological properties of this compound and its derivatives .

Anti-inflammatory Studies

Research has indicated that derivatives of this compound can exhibit anti-inflammatory properties. For instance, modifications to the compound's structure have been shown to influence its efficacy in reducing inflammation in experimental models of lung injury. Studies have demonstrated that certain derivatives significantly reduce inflammatory markers such as IL-6 and IL-8, suggesting a potential role in treating inflammatory diseases .

Environmental Chemistry

The compound has relevance in environmental studies due to its halogenated structure, which can impact its behavior in ecological systems. Its interactions with various environmental agents and potential degradation pathways are subjects of ongoing research .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Bromine and nitro groups on phenyl ring | Significant reactivity due to multiple halogen substituents |

| 2-Bromo-4-nitrophenol | Bromine and nitro groups on phenol | Common precursor in organic synthesis |

| 5-Bromo-1,2-dichloro-3-nitrobenzene | Multiple halogen substituents | Enhanced reactivity from multiple electron-withdrawing groups |

| 1-Bromo-3-chloro-5-nitrobenzene | Lacks dichlorophenoxy moiety | Less complex structure may limit applications |

| 1-Chloro-3,4-dinitrobenzene | Additional nitro group | Increased electron-withdrawing capacity |

This table highlights the unique properties of this compound compared to structurally similar compounds. Its combination of halogen substituents and a nitro group enhances its reactivity and potential applications across various fields.

Case Study 1: Synthesis of Novel Anti-inflammatory Agents

In a recent study, researchers synthesized a series of derivatives based on this compound to evaluate their anti-inflammatory activity. The study focused on modifying the amino groups attached to the phenyl ring to enhance biological activity while minimizing cytotoxicity. The most effective derivatives showed significant reductions in lung edema and inflammatory cell infiltration in animal models .

Case Study 2: Environmental Impact Assessment

Another research project investigated the environmental degradation pathways of halogenated compounds including this compound. This study assessed how such compounds interact with microbial communities in soil and water systems, providing insights into their ecological risks and potential for bioaccumulation .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox activity, which could contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-1-(3,5-dichlorophenoxy)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

2-Bromo-1-(3,5-dichlorophenoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.

2-Bromo-1-(3,5-dichlorophenoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of these groups allows for diverse chemical transformations and applications in various fields.

Biological Activity

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is a complex aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula , featuring a bromine atom, a nitro group, and a dichlorophenoxy moiety. The structural characteristics contribute to its reactivity and biological interactions.

The mechanism of action for this compound is multifaceted. It may interact with various cellular targets such as enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The presence of the nitro group is particularly noteworthy as it suggests potential redox activity, which can influence its biological effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains and fungi.

- Table 1: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle progression.

- Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 8.7 | |

| A549 (Lung Cancer) | 12.3 |

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Research, researchers tested the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results highlighted its potential as an effective agent against resistant strains of bacteria.

Case Study 2: Anticancer Mechanisms

Another study explored the anticancer mechanisms of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with the compound resulted in significant cell death and disruption of mitochondrial function, suggesting a pathway involving mitochondrial apoptosis.

Q & A

Q. What synthetic routes are optimal for preparing 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, and how can purity be ensured?

The compound can be synthesized via nucleophilic aromatic substitution, where 3,5-dichlorophenol reacts with a pre-functionalized nitrobenzene derivative bearing a bromine leaving group. Key steps include:

- Activation : Use K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO) to deprotonate the phenol .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Q. How can crystallographic data resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths/angles. For example:

| Parameter | Value (Å/°) |

|---|---|

| C-Br bond length | ~1.89 Å |

| O-Nitro dihedral | ~45° |

| Disorder in the nitro group can be modeled with SHELX 's PART instruction . |

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine atom acts as a directing group for Suzuki-Miyaura couplings. Computational DFT studies (e.g., Gaussian09) reveal:

Q. How to address discrepancies in NMR data for isomeric byproducts?

If unexpected peaks arise (e.g., due to ortho/para substitution isomers):

Q. What strategies mitigate decomposition during thermal stability studies?

- TGA/DSC : Monitor decomposition onset (typically >200°C). Store samples under inert gas (N₂/Ar) to prevent oxidation.

- Kinetic Analysis : Fit degradation data to Arrhenius models (Eₐ ~100 kJ/mol) to predict shelf life .

Q. How can molecular docking predict interactions with biological targets (e.g., enzymes)?

- Target Selection : Use databases like PDB to identify proteins with nitroaromatic-binding pockets (e.g., nitroreductases).

- Docking Software : AutoDock Vina with Lamarckian GA parameters. Score binding affinities (ΔG ~−8 kcal/mol) and validate with MD simulations (NAMD, 100 ns trajectories) .

Data Contradiction Analysis

Q. Conflicting UV-Vis spectra: Solvent polarity effects vs. aggregation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.